Dodecyl hydrogen maleate
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Overview
Description
Dodecyl hydrogen maleate is a chemical compound that belongs to the class of esters derived from 2-butenedioic acid and long-chain alcohols (C12-22). This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butenedioic acid (2Z)-, mono-C12-22-alkyl esters typically involves the esterification of 2-butenedioic acid with long-chain alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of 2-butenedioic acid (2Z)-, mono-C12-22-alkyl esters is carried out in large-scale reactors. The process involves continuous feeding of 2-butenedioic acid and long-chain alcohols into the reactor, along with the acid catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Types of Reactions:
Oxidation: Dodecyl hydrogen maleate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecyl hydrogen maleate have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as drug delivery agents.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-butenedioic acid (2Z)-, mono-C12-22-alkyl esters involves their interaction with specific molecular targets and pathways. These esters can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Butenedioic acid (2Z)-, mono-C8-10-alkyl esters
- 2-Butenedioic acid (2Z)-, mono-C10-12-alkyl esters
- 2-Butenedioic acid (2Z)-, mono-C14-16-alkyl esters
Uniqueness: Dodecyl hydrogen maleate are unique due to their longer alkyl chain length, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water. These properties make them suitable for specific applications where longer alkyl chains are advantageous, such as in the formulation of surfactants and lubricants.
Properties
CAS No. |
70879-36-6 |
---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
(Z)-4-dodecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12- |
InChI Key |
IIPCXIGUIPAGQB-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
70879-36-6 2424-61-5 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
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